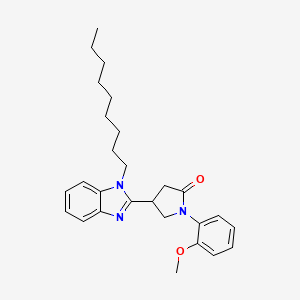
6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride is a complex organic compound with a unique structure that includes a benzodioxole ring, chloro, hydroxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a benzodioxole derivative, followed by the introduction of hydroxy and methoxy groups through specific reaction conditions. The final step often involves the formation of the carboximidoyl chloride group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment for precise temperature and pressure control, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzodioxole derivatives.
Scientific Research Applications
6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride include:
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
- 4,7-dimethoxy-5-methyl-1,3-benzodioxole
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9Cl2NO5 |
|---|---|
Molecular Weight |
294.08 g/mol |
IUPAC Name |
(5Z)-6-chloro-N-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidoyl chloride |
InChI |
InChI=1S/C10H9Cl2NO5/c1-15-6-4(10(12)13-14)5(11)7(16-2)9-8(6)17-3-18-9/h14H,3H2,1-2H3/b13-10- |
InChI Key |
PZZSICSLBNFUJG-RAXLEYEMSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Cl)/C(=N/O)/Cl |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Cl)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-fluoro-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-](/img/structure/B11481082.png)
![4,4-diphenyl-2-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11481083.png)
![8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B11481088.png)
![5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine](/img/structure/B11481091.png)
![2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole](/img/structure/B11481092.png)
![6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11481117.png)
![3-(4-fluorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11481122.png)
![N-(2-{[(3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11481130.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11481141.png)
![3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11481146.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11481147.png)
![3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11481148.png)
![1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B11481149.png)

